Z-Glu(OBzl)-OH

Description

The exact mass of the compound 5-Oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO6/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIVXHQQTRSWGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305129 | |

| Record name | Cbz-Glu(Obzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5680-86-4, 59486-73-6 | |

| Record name | 5680-86-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cbz-Glu(Obzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Z-Glu(OBzl)-OH: A Technical Guide to its Chemical Structure, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly abbreviated as Z-Glu(OBzl)-OH, is a pivotal protected amino acid derivative utilized extensively in synthetic organic chemistry, particularly in peptide synthesis.[1][2] Its structure incorporates two key protecting groups: the benzyloxycarbonyl (Z or Cbz) group at the α-amino position and a benzyl (B1604629) (Bzl) ester at the γ-carboxyl group of the L-glutamic acid side chain.[1][3] This dual-protection strategy allows for the selective formation of peptide bonds at the free α-carboxyl group, making it an indispensable tool for the synthesis of complex peptides, including peptide hormones, enzyme substrates, and therapeutic agents.[1][4]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound. It includes detailed experimental protocols for its synthesis, coupling, and deprotection, along with graphical representations of relevant chemical workflows to aid researchers in its effective utilization.

Chemical Structure and Properties

This compound is a white solid at room temperature.[5] The strategic placement of the Z and Bzl groups provides stability under various reaction conditions, yet they can be removed orthogonally or simultaneously when required.[1][6]

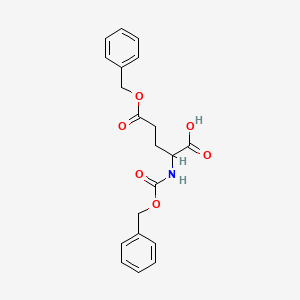

Chemical Structure:

(Structure of this compound)

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Reference |

| CAS Number | 5680-86-4 | [7][8][9] |

| Molecular Formula | C₂₀H₂₁NO₆ | [5][8][9] |

| Molecular Weight | 371.38 g/mol | [3][9][10] |

| Appearance | White to off-white solid/crystal | [5][10] |

| Purity | ≥98.0% (HPLC/TLC) | [5] |

| Property | Value | Reference |

| Melting Point | 74.0 to 78.0 °C | |

| Optical Rotation [α]20/D | -7.0 to -11.81° (c=1.47-2.5, EtOH/H₂O) | [5][10] |

| Boiling Point (Predicted) | 594.3 ± 50.0 °C | [9][11] |

| Density (Predicted) | 1.268 ± 0.06 g/cm³ | [9][11] |

| pKa (Predicted) | 3.79 ± 0.10 | [11] |

| Solubility | Soluble in Methanol (B129727), Acetic Acid, DMSO | [12] |

| Storage Conditions | 0 - 8 °C, Sealed in dry environment | [5] |

Key Applications in Peptide Synthesis

This compound is a cornerstone reagent in both solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS), primarily within the Boc/Bzl protection strategy.[4][13]

-

Peptide Hormones: Glutamic acid residues are often critical for the biological activity and receptor interaction of many peptide hormones. This compound serves as a key building block in the synthesis of these hormones for therapeutic use.[4]

-

Enzyme Substrates and Inhibitors: Synthetic peptides containing glutamic acid are invaluable for studying enzyme kinetics and for screening potential drug candidates.[4]

-

Therapeutic Peptides: The incorporation of glutamic acid can improve the solubility and pharmacokinetic profiles of peptide-based drugs.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, coupling, and deprotection of this compound.

Synthesis of this compound

The synthesis is a two-step process starting from L-glutamic acid.[1]

Step 1: Synthesis of N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH) [1]

-

Reaction Setup: Dissolve L-glutamic acid in an aqueous solution of potassium carbonate.

-

Protection: Add benzyl chloroformate to the solution in portions over 30 minutes, maintaining the pH around 8 by adding 10% aqueous potassium carbonate.

-

Work-up: After the reaction is complete, extract the mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Precipitation: Acidify the aqueous phase with 6 M HCl. The resulting oily precipitate will solidify.

-

Purification: Collect the crude product by filtration and recrystallize from water to yield pure Z-Glu-OH.[1]

Step 2: Selective Esterification to this compound [1] This step involves the selective esterification of the α-carboxylic acid to produce the final product.[1]

Peptide Coupling using this compound

This protocol describes a standard solution-phase coupling reaction using DCC as the coupling agent and HOBt to suppress racemization.[2][3][13]

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Ala-OBzl·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Neutralization: In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool to 0°C and add TEA or NMM (1.0 equivalent) to neutralize the salt. Stir for 15-30 minutes at 0°C.[3][13]

-

Activation: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.[3][13]

-

Coupling: To the activation mixture, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.[3][13]

-

Reaction: Add the neutralized amino acid ester solution from step 1 to the activated mixture. Allow the reaction to stir at 0°C for 2 hours, then at room temperature overnight.[3][13]

-

Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]

-

Purification: The crude protected peptide can be purified by silica (B1680970) gel column chromatography.[13]

Deprotection of Z and OBzl Groups

The Z and OBzl groups are typically removed simultaneously via hydrogenolysis.

Method 1: Catalytic Hydrogenation [14]

-

Setup: Dissolve the protected peptide in methanol in a reaction flask.

-

Catalyst: Carefully add 10% Palladium on carbon (Pd/C) (approximately 10% by weight of the peptide).

-

Hydrogenation: Seal the flask, evacuate the air, and introduce hydrogen gas (a balloon is often sufficient).

-

Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction by TLC or HPLC (typically complete in 2-16 hours).

-

Work-up: Filter the mixture through Celite® to remove the catalyst and wash the pad with methanol.

-

Isolation: Evaporate the combined filtrates under reduced pressure to yield the deprotected peptide.

Method 2: Catalytic Transfer Hydrogenation [6][14] This method avoids the use of gaseous hydrogen.

-

Setup: Dissolve the protected peptide in methanol.

-

Catalyst & Donor: Add ammonium (B1175870) formate (B1220265) (10-20 equivalents) and carefully add 10% Pd/C catalyst under a nitrogen atmosphere.[6]

-

Reaction & Work-up: Follow steps 4-6 from the Catalytic Hydrogenation protocol.

Method 3: Acidolysis with HBr in Acetic Acid [3][14] This is a non-hydrogenation alternative for peptides sensitive to reduction.

-

Reaction: In a fume hood, dissolve the protected peptide in 33% HBr in acetic acid at room temperature.

-

Monitoring: Stir the solution and monitor the reaction by TLC or HPLC.

-

Precipitation: Once complete, add the reaction mixture to a large volume of cold, anhydrous diethyl ether to precipitate the product.

-

Isolation: Collect the precipitate by filtration or centrifugation, wash with cold ether, and dry under vacuum.[3]

Potential Side Reactions

During the final cleavage step, particularly with strong acids, side reactions can occur.[4]

-

Pyroglutamate Formation: The deprotected γ-carboxyl group can undergo intramolecular cyclization, especially with N-terminal glutamic acid residues.[4]

-

Anisylation: During HF cleavage, the unprotected carboxyl group can be protonated and lose water to form an acylium ion.[4]

Conclusion

This compound is a well-established and indispensable reagent for the synthesis of glutamic acid-containing peptides.[4] Its dual-protection scheme offers robustness and versatility for both solution-phase and solid-phase methodologies.[3][6] A thorough understanding of its properties, coupling protocols, deprotection strategies, and potential side reactions is crucial for researchers aiming to synthesize high-purity peptides for therapeutic and research applications. While modern alternatives like Fmoc-Glu(OtBu)-OH are prevalent in automated synthesis, this compound remains a cost-effective and reliable choice for many synthetic strategies, particularly in solution-phase and Boc/Bzl-based approaches.[13][15]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. peptide.com [peptide.com]

- 9. This compound | 5680-86-4 [chemnet.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. chembk.com [chembk.com]

- 12. Glu(obzl) [chembk.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Application of Z-Glu(OBzl)-OH in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Benzyloxycarbonyl-L-glutamic acid α-benzyl ester, commonly abbreviated as Z-Glu(OBzl)-OH, is a pivotal protected amino acid derivative extensively utilized in the field of peptide synthesis. Its unique structural characteristics, featuring a benzyloxycarbonyl (Z) group protecting the α-amino functionality and a benzyl (B1604629) (Bzl) ester at the α-carboxyl group of L-glutamic acid, make it an invaluable building block for the controlled, stepwise assembly of peptide chains. This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical properties, and its mechanistic role in peptide bond formation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers and professionals in drug development and biochemical research.

Synthesis of this compound

The synthesis of this compound is a well-established multi-step process that begins with the commercially available amino acid, L-glutamic acid. The synthetic strategy involves the sequential protection of the α-amino group and the selective esterification of the α-carboxyl group.

Two-Step Synthetic Pathway

The most common and efficient synthesis is a two-step procedure:

-

N-protection of L-glutamic acid: The α-amino group of L-glutamic acid is protected using benzyl chloroformate (Cbz-Cl or Z-Cl) under alkaline conditions, typically in a Schotten-Baumann reaction, to yield N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH).[1]

-

Selective α-esterification: The α-carboxyl group of Z-Glu-OH is then selectively esterified with benzyl alcohol, often facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by direct esterification using benzyl chloroformate under specific conditions, to produce the final product, this compound.[1]

Experimental Protocols

Step 1: Synthesis of N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH) [1][2][3]

-

Materials: L-glutamic acid, sodium hydroxide (B78521) (or potassium carbonate), benzyl chloroformate, diethyl ether, hydrochloric acid.

-

Procedure:

-

Dissolve L-glutamic acid in an aqueous solution of sodium hydroxide at a controlled temperature, typically between 0-5°C.

-

Slowly add benzyl chloroformate to the reaction mixture while maintaining the pH around 8-10 by the simultaneous addition of an aqueous sodium hydroxide solution.

-

After the reaction is complete, extract the mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Carefully acidify the aqueous phase with hydrochloric acid to a pH of 4-5 to remove certain impurities by extraction with an organic solvent.

-

Further acidify the aqueous layer to a strongly acidic pH to precipitate the crude Z-Glu-OH.

-

Collect the solid product by filtration and purify by recrystallization from water to yield pure Z-Glu-OH.

-

Step 2: Synthesis of this compound from Z-Glu-OH [1]

-

Materials: Z-Glu-OH, potassium carbonate, benzyl chloroformate, diethyl ether, hydrochloric acid.

-

Procedure (Method 1: Direct Esterification):

-

Dissolve Z-Glu-OH in an aqueous solution of potassium carbonate.

-

Add benzyl chloroformate to the solution in portions over a period of 30 minutes, while maintaining the pH around 8 with the addition of 10% aqueous potassium carbonate.

-

Upon completion, extract the mixture with diethyl ether.

-

Acidify the aqueous phase to Congo red with 6 M HCl. The oily precipitate will solidify upon standing.

-

Collect the crude product and recrystallize for purification.

-

-

Procedure (Method 2: Using a Coupling Agent):

-

An alternative method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification of Z-Glu-OH with benzyl alcohol. This method can offer high yields.

-

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₁NO₆ | [4][5][6][7] |

| Molecular Weight | 371.38 g/mol | [5][6] |

| Appearance | White solid / White to Almost white powder to crystal | [4][8] |

| Purity | ≥ 98% - ≥ 99% (HPLC) | [4][9] |

| CAS Number | 5680-86-4 | [10][11] |

| Melting Point | 95 - 105 °C | [9] |

| Storage Temperature | 0 - 8 °C | [4] |

Mechanism of Action in Peptide Synthesis

This compound does not possess a known intrinsic biological mechanism of action. Instead, its "mechanism of action" is chemical in nature, centered on its role as a protected building block in peptide synthesis. The Z and OBzl protecting groups are crucial for directing the formation of peptide bonds in a controlled manner.

Role of Protecting Groups

-

N-α-Benzyloxycarbonyl (Z) Group: This group protects the α-amino group of glutamic acid. By rendering the amino group non-nucleophilic, it prevents self-polymerization and ensures that the amino acid can only act as a carboxyl component in a coupling reaction. The Z group is stable under a variety of coupling conditions but can be removed by methods such as catalytic hydrogenation or treatment with HBr in acetic acid.

-

α-Benzyl (OBzl) Ester: This group protects the α-carboxyl group. In the context of this compound, the free γ-carboxyl group is available for peptide bond formation, while the α-carboxyl is blocked. This selective protection is key for synthesizing peptides where glutamic acid is linked via its side chain.

Mechanism of Peptide Bond Formation

When this compound is used in peptide synthesis, its free carboxyl group must be activated to facilitate nucleophilic attack by the amino group of the incoming amino acid or peptide. A common method for this activation is the use of a carbodiimide, such as DCC.

-

Activation of the Carboxyl Group: The free carboxyl group of this compound reacts with DCC to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack: The nucleophilic α-amino group of the N-terminal amino acid of the growing peptide chain attacks the carbonyl carbon of the O-acylisourea intermediate.

-

Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the new peptide bond, releasing dicyclohexylurea (DCU) as a byproduct. DCU is insoluble in most organic solvents used for peptide synthesis and can be easily removed by filtration.

Peptide Bond Formation Workflow

References

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. 5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid | C20H21NO6 | CID 297875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Z-D-Glu-OBzl | C20H21NO6 | CID 7018162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 5-Benzyl N-Benzyloxycarbonyl-L-glutamate | CymitQuimica [cymitquimica.com]

- 9. chemimpex.com [chemimpex.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. peptide.com [peptide.com]

An In-depth Technical Guide to N-carbobenzyloxy-L-glutamic acid γ-benzyl ester

Introduction

N-carbobenzyloxy-L-glutamic acid γ-benzyl ester, also known by synonyms such as Z-Glu(OBzl)-OH and 5-Benzyl N-(benzyloxycarbonyl)-L-glutamate, is a pivotal derivative of L-glutamic acid. In this molecule, the amine group is protected by a carbobenzyloxy (Cbz or Z) group, and the side-chain (gamma) carboxylic acid is protected as a benzyl (B1604629) ester. This dual protection makes it an exceptionally valuable building block for researchers and professionals in peptide synthesis, polymer chemistry, and drug development. Its structure allows for the selective formation of peptide bonds at the α-carboxyl group while preventing unwanted side reactions at the nucleophilic amine and the γ-carboxyl functional groups.

Core Physicochemical Properties

N-carbobenzyloxy-L-glutamic acid γ-benzyl ester is a white crystalline solid. Its protective groups enhance its solubility in organic solvents, facilitating its use in various synthetic applications. Key quantitative properties are summarized below.

| Property | Value | Reference |

| CAS Number | 5680-86-4 | |

| Molecular Formula | C₂₀H₂₁NO₆ | |

| Molecular Weight | 371.39 g/mol | |

| Melting Point | 74 - 78 °C | |

| Boiling Point | 594.3 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Optical Rotation | [α]₂₀/D: -7.0 to -10.0° (c=2.5, EtOH) | |

| Solubility | Soluble in ethanol; Insoluble in water. | [1] |

Synthesis and Manufacturing

The synthesis of N-carbobenzyloxy-L-glutamic acid γ-benzyl ester is a multi-step process that requires careful protection of the functional groups of L-glutamic acid. A common strategy involves the initial selective esterification of the γ-carboxyl group, followed by the protection of the α-amino group.

References

Z-Glu(OBzl)-OH molecular weight and formula

An In-depth Technical Guide on Z-Glu(OBzl)-OH

This guide provides essential information on the chemical properties of this compound, a derivative of glutamic acid commonly used in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties

This compound, also known as N-Carbobenzoxy-L-glutamic acid 5-benzyl ester, is a protected amino acid derivative. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C20H21NO6 | [1][2][3][4] |

| Molecular Weight | 371.38 g/mol | [1][4] |

| Alternate Molecular Weight | 371.4 g/mol | [2][3][5] |

Logical Relationship of Compound Information

The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical properties.

References

Solubility and Stability of Z-Glu(OBzl)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly abbreviated as Z-Glu(OBzl)-OH, is a pivotal protected amino acid derivative extensively utilized in peptide synthesis and the development of complex pharmaceutical molecules. Its physicochemical properties, particularly its solubility in various solvents and its stability under diverse experimental conditions, are critical parameters that dictate its handling, storage, reaction efficiency, and purification. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering quantitative data, detailed experimental protocols, and insights into its degradation pathways. Furthermore, it contextualizes the importance of this compound by discussing the roles of glutamic acid, its deprotected form, in significant neurological signaling pathways.

Introduction

This compound is a derivative of L-glutamic acid where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the γ-carboxyl group is protected as a benzyl (B1604629) ester (OBzl). This strategic protection allows for the selective activation of the α-carboxyl group for peptide bond formation while preventing unwanted side reactions at the amino and side-chain carboxyl groups. A thorough understanding of its solubility and stability is paramount for optimizing synthetic strategies and ensuring the integrity of the final product.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₀H₂₁NO₆ |

| Molecular Weight | 371.38 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 77-78 °C |

Solubility Profile

The solubility of this compound is a critical factor for its use in solution-phase and solid-phase peptide synthesis. Due to the presence of two aromatic benzyl groups, the molecule exhibits a significant non-polar character, favoring solubility in organic solvents.

Quantitative Solubility Data

The following table summarizes the known and estimated solubility of this compound in a range of common laboratory solvents. It is important to note that while some data is experimentally confirmed, other values are estimations based on the chemical structure and data from analogous compounds. Experimental verification for specific applications is always recommended.

| Solvent | Chemical Class | Polarity Index | Quantitative Solubility (at 25°C) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | 100 mg/mL (experimentally confirmed)[1] |

| Dimethylformamide (DMF) | Amide | 6.4 | Freely Soluble (>100 mg/mL, estimated) |

| Methanol (B129727) | Alcohol | 5.1 | Soluble (estimated 10-50 mg/mL) |

| Ethanol | Alcohol | 4.3 | Soluble (estimated 10-50 mg/mL) |

| Chloroform | Halogenated | 4.1 | Soluble (estimated 10-50 mg/mL) |

| Dichloromethane (DCM) | Halogenated | 3.1 | Soluble (estimated 10-50 mg/mL) |

| Ethyl Acetate | Ester | 4.4 | Slightly Soluble (estimated 1-10 mg/mL) |

| Water | Aqueous | 10.2 | Insoluble (<1 mg/mL)[2] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Solvent of interest

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vial to pellet the undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Caption: Workflow for Solubility Determination.

Stability Profile

The stability of this compound is crucial for its long-term storage and its successful application in synthesis, where it may be exposed to various reagents and conditions.

General Stability and Storage

-

Solid State: this compound is a stable solid that should be stored in a cool, dry place, protected from light. Recommended storage temperatures are typically 2-8°C for long-term storage.

-

In Solution: The stability of this compound in solution is dependent on the solvent, pH, and temperature. Solutions should be prepared fresh whenever possible. For storage, solutions in anhydrous aprotic solvents like DMF or DMSO can be kept at -20°C for short periods.

Degradation Pathways

This compound is susceptible to degradation under specific conditions, primarily through hydrolysis of the ester and carbamate (B1207046) functionalities, and potentially through thermal and photodegradation.

| Degradation Pathway | Conditions | Major Degradation Products |

| Acid-Catalyzed Hydrolysis | Strong acidic conditions (e.g., concentrated HCl) | Z-Glu-OH, Benzyl alcohol |

| Base-Catalyzed Hydrolysis | Strong basic conditions (e.g., NaOH) | Glutamic acid, Benzyl alcohol, Benzyloxycarbonyl fragments |

| Thermal Degradation | High temperatures (>100°C) | Complex mixture of decomposition products |

| Photodegradation | Exposure to UV light | Complex mixture of decomposition products |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Aqueous buffer solutions of various pH values

-

HPLC system with a suitable column (e.g., C18)

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the sample solution with an equal volume of HCl solution and incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the sample solution with an equal volume of NaOH solution and incubate at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the sample solution with H₂O₂ solution and keep it at room temperature.

-

Thermal Degradation: Expose the solid sample or a solution to elevated temperatures (e.g., 80°C) in a thermostatic oven.

-

Photodegradation: Expose the solid sample or a solution to UV light in a photostability chamber.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method to monitor the decrease in the parent compound and the formation of degradation products.

Caption: Forced Degradation Study Workflow.

Relevance in Signaling Pathways

While this compound itself is not biologically active in signaling pathways due to its protecting groups, it is a crucial precursor for synthesizing peptides containing glutamic acid. Glutamic acid is the most abundant excitatory neurotransmitter in the vertebrate nervous system and also serves as the precursor for the synthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).

Glutamatergic Signaling Pathway

Glutamate (B1630785) mediates fast excitatory neurotransmission by acting on ionotropic receptors (NMDA, AMPA, and kainate receptors) and modulates synaptic activity through metabotropic glutamate receptors (mGluRs).[3][4][5][6] Peptides containing glutamic acid residues synthesized using this compound can be designed to interact with components of this pathway, for example, as receptor agonists, antagonists, or enzyme inhibitors.

Caption: Glutamatergic Signaling Pathway.

GABAergic Signaling Pathway

In inhibitory neurons, glutamate is converted to GABA by the enzyme glutamic acid decarboxylase (GAD).[7][8][9][10] GABA then acts on GABA-A (ionotropic) and GABA-B (metabotropic) receptors to produce an inhibitory effect. Synthetic peptides containing glutamic acid can be used to study the enzymes involved in this pathway or to develop modulators of GABAergic neurotransmission.

Caption: GABAergic Signaling Pathway.

Conclusion

This compound is a cornerstone building block in the synthesis of peptides and other complex molecules. A comprehensive understanding of its solubility and stability is essential for its effective and efficient use. This technical guide has provided a detailed overview of these properties, including quantitative data, experimental protocols, and an exploration of its relevance in the context of key neurological signaling pathways. The information presented herein is intended to empower researchers, scientists, and drug development professionals to optimize their synthetic strategies and advance their scientific endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. echemi.com [echemi.com]

- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. ijbs.com [ijbs.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. GABAergic Signaling Beyond Synapses - An Emerging Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. studysmarter.co.uk [studysmarter.co.uk]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

The Strategic Role of Z-Glu(OBzl)-OH in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH), a cornerstone reagent in peptide synthesis. This document elucidates its chemical properties, strategic applications in both solid-phase and solution-phase peptide synthesis, and detailed experimental protocols. Furthermore, it presents a comparative analysis with modern alternatives and discusses potential side reactions, offering a critical resource for the synthesis of complex peptides for research, diagnostics, and therapeutic development.

Core Concepts and Chemical Properties

This compound is a derivative of L-glutamic acid where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the γ-carboxyl group of the side chain is protected as a benzyl (B1604629) ester (OBzl).[1][2] This dual-protection strategy is integral to the classical Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme in peptide synthesis.[1] The Z-group's stability under various coupling conditions and its susceptibility to removal by catalytic hydrogenation make it a valuable tool.[3][4] Similarly, the benzyl ester side-chain protection prevents unwanted reactions and can be cleaved under similar hydrogenolytic conditions or by strong acids.[3][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₁NO₆ | [6][7] |

| Molecular Weight | 371.38 g/mol | [6] |

| Appearance | White to off-white solid | [6][7] |

| Purity (HPLC/LCMS) | ≥98% - 99.5% | [2][6][7] |

| Melting Point | 95-105°C | [2] |

| Optical Rotation [α]D20 | -23 ± 2° (c=1 in MeOH) | [2] |

Application in Peptide Synthesis Strategies

This compound has historically been a key building block in peptide chemistry, particularly within the Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS). While the Fmoc/tBu strategy is now more prevalent due to its milder deprotection conditions, the Boc/Bzl approach with this compound remains a robust and valuable option, especially for simpler peptides or when orthogonality to Fmoc and Boc is required.[1]

The Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc/Bzl strategy utilizes the acid-labile Boc group for temporary Nα-protection, which is removed at each cycle with a mild acid like trifluoroacetic acid (TFA).[8] The more stable benzyl-based side-chain protecting groups, such as the OBzl ester on the glutamic acid side chain, are cleaved in the final step with a strong acid like hydrofluoric acid (HF) or through catalytic hydrogenation.[1][8]

Caption: Boc/Bzl Solid-Phase Peptide Synthesis Workflow.[1]

Comparison with the Fmoc/tBu Strategy

The choice between the Boc/Bzl and Fmoc/tBu strategies has significant implications for peptide synthesis. The Fmoc/tBu approach is favored for its milder deprotection conditions, which are compatible with a wider range of sensitive modifications.[1] However, it can be prone to side reactions like aspartimide formation.[1] The Boc/Bzl strategy, while requiring harsher final cleavage conditions, can sometimes offer a more robust route for certain peptide sequences.[1]

Table 2: Comparative Outcomes of Boc/Bzl vs. Fmoc/tBu Strategies for a Model Decapeptide

| Parameter | Boc/Bzl Strategy (with this compound) | Fmoc/tBu Strategy (with Fmoc-Glu(OtBu)-OH) | Notes |

| Nα-Deprotection | 50% TFA in DCM | 20% Piperidine in DMF | Fmoc deprotection is milder for the growing peptide chain.[1] |

| Final Cleavage | HF or Catalytic Transfer Hydrogenation | 95% TFA | Catalytic transfer hydrogenation offers a milder alternative for Z/Bzl removal.[1] |

| Crude Peptide Purity (HPLC) | ~75-85% | ~70-80% | Purity is sequence-dependent.[1] |

| Major Side Products | Pyroglutamate, Alkylated products | Aspartimide, Pyroglutamate, Piperidinyl adducts | Side reaction profiles are distinct and depend heavily on synthesis conditions.[1] |

Experimental Protocols

Solid-Phase Synthesis using this compound (Boc/Bzl Strategy)

This protocol outlines a single cycle for the incorporation of this compound into a growing peptide chain on a solid support, such as Merrifield resin.[1][9]

-

Resin Swelling: Swell the Merrifield resin in dichloromethane (B109758) (DCM) for 30 minutes.[1]

-

Nα-Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the preceding amino acid.[1][10]

-

Washing: Wash the resin thoroughly with DCM (3x) and N,N-dimethylformamide (DMF) (3x) to remove residual TFA and byproducts.[9]

-

Neutralization: Neutralize the protonated N-terminal amine with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF or DCM for 5-10 minutes (repeat this step).[8][10]

-

Coupling of this compound:

-

Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and a coupling reagent such as HATU (3-4 equivalents) in NMP or DMF.[9] Add DIEA (6-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.[9]

-

Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 2-4 hours.[9]

-

Monitoring: Monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[1][9]

-

-

Washing: After coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[9]

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.[1]

Solution-Phase Coupling of this compound

This protocol describes a general method for the chemical coupling of this compound to an amino acid ester in solution using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt).[11][12]

-

Neutralization of Amino Acid Ester: In a round-bottom flask, suspend the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1 equivalent) in anhydrous DCM. Cool to 0°C and add triethylamine (B128534) (TEA) or N-methylmorpholine (NMM) (1 equivalent) dropwise. Stir for 15-30 minutes at 0°C.[11]

-

Activation of this compound: In a separate flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0°C.[11]

-

Coupling Reaction: To the activated this compound solution, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C, then add the neutralized amino acid ester solution. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.[11]

-

Work-up:

-

Purification: The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography.[11]

Deprotection of Z and OBzl Groups

The Z and OBzl protecting groups are typically removed simultaneously via hydrogenolysis.[5]

Protocol: Catalytic Transfer Hydrogenation [3][5]

-

Dissolution: Dissolve the Z-Glu(OBzl)-containing peptide in methanol.[3]

-

Catalyst and Hydrogen Source: Add ammonium (B1175870) formate (B1220265) (10-20 equivalents per benzyl group) and carefully add 10% Palladium on carbon (Pd/C) catalyst (10-50% by weight of the peptide) under a nitrogen atmosphere.[3]

-

Reaction: Stir the mixture at room temperature. Reaction times can vary from 1 to 24 hours.[3][5]

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.[3][5]

-

Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the deprotected peptide.[3]

Potential Side Reactions

Several side reactions can occur during the synthesis and deprotection of peptides containing this compound.

Caption: Potential side reactions with this compound.

-

Pyroglutamate Formation: An N-terminal glutamic acid residue can cyclize to form pyroglutamate, particularly during the coupling of the subsequent amino acid.[1][8] This can be minimized by ensuring rapid and efficient coupling.[1]

-

Acid-Catalyzed Side Reactions: During final cleavage with strong acids like HF, the benzyl protecting groups can lead to the alkylation of sensitive residues like tryptophan and methionine if scavengers are not used effectively.[1]

-

Anisylation: In HF cleavage, the side-chain carboxyl group can form a reactive acylium ion, which can be attacked by scavengers like anisole, leading to an aryl ketone byproduct.[8]

-

Incomplete Deprotection: Catalytic transfer hydrogenation can sometimes be inefficient for sterically hindered residues or poisoned by sulfur-containing amino acids, leading to incomplete removal of the Z or Bzl groups.[1]

-

Transesterification: In the presence of alcohols and a base like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) during resin attachment, transesterification of the benzyl ester can occur.[13]

Conclusion

This compound, while part of a more traditional peptide synthesis strategy, remains a highly valuable and robust tool for researchers.[1] Its well-established chemistry, cost-effectiveness, and utility in specific synthetic contexts where orthogonality to Fmoc and Boc is desired, ensure its continued relevance.[1][3] A thorough understanding of the Boc/Bzl workflow, potential side reactions, and appropriate coupling and deprotection protocols is essential for its successful application in the synthesis of peptides for a wide array of biological and therapeutic applications.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. benchchem.com [benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Glu(OBzl)-OH: A Foundational Guide for Peptide Synthesis

For researchers, scientists, and drug development professionals venturing into peptide synthesis, the selection of appropriate amino acid building blocks is a critical decision that dictates the overall synthetic strategy. Among the repertoire of protected amino acids, Z-Glu(OBzl)-OH, or N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, stands as a historically significant and practically valuable derivative for the incorporation of glutamic acid. This in-depth technical guide provides a comprehensive overview of this compound, its properties, applications in peptide synthesis, and detailed experimental protocols.

Core Concepts and Properties

This compound is a dually protected glutamic acid derivative. The α-amino group is protected by a benzyloxycarbonyl (Z) group, and the γ-carboxyl group of the side chain is protected by a benzyl (B1604629) (Bzl) ester.[1][2] This protection scheme is a cornerstone of the traditional Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in solid-phase peptide synthesis (SPPS) and is also well-suited for solution-phase synthesis.[1][3]

The key characteristics of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C20H21NO6 |

| Molecular Weight | 371.4 g/mol [4][5] |

| Appearance | White solid[4] |

| Purity | ≥ 99% (HPLC)[4] |

| Storage Conditions | 0 - 8 °C[4] |

Application in Peptide Synthesis: A Strategic Perspective

The choice of this compound has significant implications for the synthetic workflow. The Z and Bzl protecting groups are both stable to the mildly acidic conditions used for the removal of the temporary Nα-Boc group (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc removal.[6] This orthogonality is a key advantage. However, both the Z and Bzl groups are typically removed simultaneously under strong acidic conditions, such as with hydrogen fluoride (B91410) (HF), or through catalytic hydrogenation.[1][7]

The incorporation of glutamic acid is crucial for synthesizing a wide array of biologically active peptides, including peptide hormones, enzyme substrates, and therapeutics.[3] Glutamic acid residues can enhance the hydrophilicity and pharmacokinetic properties of peptides and are often involved in critical binding interactions.[3]

Experimental Protocols

Detailed methodologies for the use of this compound in both solid-phase and solution-phase peptide synthesis are provided below.

Solid-Phase Peptide Synthesis (SPPS) using Boc-Glu(OBzl)-OH

This protocol outlines the incorporation of Boc-Glu(OBzl)-OH, the more common Nα-protected form used in Boc-SPPS, with a Merrifield resin.[1][8]

1. Resin Swelling:

-

Swell the Merrifield resin in dichloromethane (B109758) (DCM) for 30 minutes.[1]

2. Nα-Boc Deprotection:

-

Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group from the preceding amino acid.[1][8]

3. Washing:

-

Wash the resin thoroughly with DCM (3x), isopropanol (B130326) (2x), and DCM (3x) to remove residual TFA.[1]

4. Neutralization:

-

Neutralize the protonated N-terminal amine with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes (repeat twice).[1]

-

Wash the resin with DCM (3x).[1]

5. Coupling of Boc-Glu(OBzl)-OH:

-

In a separate vessel, dissolve Boc-Glu(OBzl)-OH (2-4 equivalents), a coupling agent such as HCTU (2.9 equivalents), and DIEA (6 equivalents) in N,N-dimethylformamide (DMF).[1][8]

-

Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

-

Monitor the coupling completion using a Kaiser test.[1]

6. Chain Elongation:

-

Repeat the deprotection, washing, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

-

The peptide is cleaved from the resin, and the side-chain benzyl protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF).[8] Scavengers should be used to prevent side reactions.

Experimental Workflow for SPPS using Boc-Glu(OBzl)-OH

Caption: A typical cycle for incorporating Boc-Glu(OBzl)-OH in solid-phase peptide synthesis.

Solution-Phase Peptide Synthesis: Coupling of this compound

This protocol details the coupling of this compound with an amino acid ester (e.g., Glycine Methyl Ester) in solution.[2]

1. Neutralization of Amino Acid Ester:

-

Dissolve the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1 equivalent) in anhydrous DCM.

-

Add a base such as triethylamine (B128534) (TEA) or N-methylmorpholine (NMM) (1 equivalent) at 0°C to neutralize the salt.[2]

2. Activation of this compound:

-

In a separate flask, dissolve this compound (1 equivalent) and a racemization suppressant like 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) in anhydrous DCM and cool to 0°C.[2]

3. Coupling Reaction:

-

To the solution from step 2, add a solution of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.[2]

-

Stir for 15 minutes at 0°C.

-

Add the neutralized amino acid ester solution from step 1 to this mixture.

-

Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.[2]

4. Work-up and Purification:

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with 5% sodium bicarbonate solution, 1M hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography.[2]

Logical Flow of Solution-Phase Peptide Coupling

Caption: Logical steps in the solution-phase synthesis of a dipeptide using this compound.

Deprotection Strategies

The removal of the Z and OBzl protecting groups is a critical final step. The choice of method depends on the sensitivity of the peptide to the reaction conditions.

| Method | Reagents and Conditions | Reaction Time | Yield (%) | Key Considerations |

| Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol (B129727), Room Temperature, Atmospheric Pressure | 2 - 6 hours | >95% | Requires a hydrogen gas source. The catalyst is flammable.[7] |

| Catalytic Transfer Hydrogenation | Formic Acid or Ammonium Formate, 10% Pd/C, Methanol, Room Temperature or Reflux | 1 - 3 hours | >90-95% | Avoids the use of gaseous hydrogen. Formic acid is corrosive.[6][7] |

| Acidolysis | 33% Hydrogen Bromide (HBr) in Acetic Acid, Room Temperature | 1 - 4 hours | Variable | Harsh acidic conditions. Offers a non-hydrogenation alternative.[7] |

General Protocol for Catalytic Hydrogenation

1. Dissolution:

-

Dissolve the Z-Glu(OBzl)-containing peptide in methanol in a reaction flask.[7]

2. Catalyst Addition:

-

Carefully add 10% Palladium on carbon (Pd/C) (approximately 10% by weight of the peptide) to the solution.[7]

3. Hydrogenation:

-

Seal the flask, evacuate the air, and introduce hydrogen gas (a balloon is often sufficient for small-scale reactions).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[7]

4. Monitoring and Work-up:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once complete, filter the mixture through Celite® to remove the catalyst.

-

Evaporate the filtrate under reduced pressure to yield the deprotected peptide.[7]

Potential Side Reactions

While a robust building block, the use of this compound can be associated with certain side reactions.

-

Pyroglutamate Formation: An N-terminal glutamic acid residue can cyclize to form pyroglutamate, particularly during the coupling of the subsequent amino acid.[3][8] This can be minimized by ensuring rapid and efficient coupling.

-

Acid-Catalyzed Side Reactions: During the final cleavage with strong acids like HF, the benzyl protecting groups can lead to the alkylation of sensitive residues such as tryptophan and methionine if scavengers are not used effectively.[1]

-

Racemization: Although the Z-group generally helps to suppress racemization, the choice of coupling reagent and conditions is critical to maintaining stereochemical purity.[9] The addition of reagents like HOBt can mitigate this risk.[9]

Racemization Mechanism during Activation

Caption: The formation of an oxazolone intermediate can lead to racemization.

Conclusion

This compound, particularly in its Nα-Boc protected form, remains an indispensable reagent in peptide synthesis. While modern alternatives like Fmoc-Glu(OtBu)-OH are prevalent in automated SPPS due to milder deprotection conditions, a thorough understanding of the Boc/Bzl strategy and the use of this compound provides a valuable tool for researchers.[1][6] For certain applications, such as the synthesis of simpler peptides where aspartimide formation is a concern, the Boc/Bzl strategy with this compound can offer a more robust synthetic route.[1] The methodologies and data presented here provide a solid foundation for the successful synthesis and application of glutamic acid-containing peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Z-D-Glu-OBzl | C20H21NO6 | CID 7018162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Strategic Role of Z-Glu(OBzl)-OH in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success, influencing yield, purity, and the overall synthetic strategy. This technical guide provides an in-depth exploration of N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH), a cornerstone building block in classical peptide synthesis. This document outlines its chemical properties, role within the Boc/Bzl protection strategy, detailed experimental protocols for its use, and a comparative analysis against modern alternatives.

Core Concepts: The Boc/Bzl Protection Strategy

This compound is primarily utilized within the tert-butyloxycarbonyl/benzyl (B1604629) (Boc/Bzl) protection scheme.[1] In this strategy, the α-amino group of the amino acid is temporarily protected by the acid-labile Boc group, which is removed at each cycle of peptide chain elongation using a mild acid like trifluoroacetic acid (TFA).[2] The more robust benzyl-based protecting groups, such as the benzyloxycarbonyl (Z) group on the α-amine and the benzyl (Bzl) ester on the glutamic acid side chain, are retained throughout the synthesis and are typically removed simultaneously in the final step with a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), or through catalytic hydrogenolysis.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C20H21NO6 | [3] |

| Molecular Weight | 371.38 g/mol | [3] |

| Appearance | White to off-white solid/powder | [4][5] |

| Melting Point | Not consistently reported, varies with purity | |

| Solubility | Soluble in DMSO, DMF, and DCM | [4][6] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [5] |

Quantitative Data in Peptide Synthesis

The efficiency of incorporating this compound and the subsequent deprotection steps are critical for the overall yield and purity of the final peptide. The following tables summarize typical quantitative data for these processes.

Table 1: Coupling Efficiency and Yield

| Parameter | Value | Notes | Reference |

| Coupling Efficiency (per step) | >99% | With modern coupling reagents like HBTU/HATU, high efficiency is achievable. Monitoring by Kaiser test is recommended. | [1] |

| Crude Peptide Purity (HPLC) | ~75-85% | Purity is sequence-dependent. Side reactions can impact the final purity. | [1] |

| Overall Yield | ~50-60% | The Boc/Bzl strategy can offer higher yields for routine sequences compared to the Fmoc/tBu strategy. | [1] |

| Final Purified Peptide Yield | 10-30% | Highly dependent on the peptide sequence, length, and the efficiency of purification. | [7] |

Table 2: Deprotection Methods and Yields

| Method | Reagents and Conditions | Reaction Time | Yield (%) | Key Considerations | Reference |

| Catalytic Hydrogenation | H₂, 10% Pd/C, Methanol, Room Temperature, Atmospheric Pressure | 2 - 6 hours | >95% | Requires a hydrogen gas source. The catalyst is flammable. | [8] |

| Catalytic Transfer Hydrogenation | Formic Acid, 10% Pd/C, Methanol, Room Temperature | 1 - 3 hours | >95% | Avoids the use of gaseous hydrogen. Formic acid is corrosive. | [8] |

| Catalytic Transfer Hydrogenation | Ammonium (B1175870) Formate (B1220265), 10% Pd/C, Methanol, Reflux | 1 - 2 hours | >90% | A convenient and rapid method for deprotection. | [9] |

| Acidolysis (HF Cleavage) | Anhydrous HF, Scavengers (e.g., anisole, p-cresol), 0-5°C | 30 - 60 minutes | Variable | Requires specialized, corrosion-resistant equipment. Can lead to side reactions if not optimized. | [10][11] |

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: Boc/Bzl Solid-Phase Peptide Synthesis Workflow.

Comparative Workflow: Boc/Bzl vs. Fmoc/tBu Strategies

Caption: Orthogonality of Boc/Bzl and Fmoc/tBu Strategies.

Experimental Protocols

Protocol 1: Coupling of this compound in Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)

This protocol outlines a single cycle for the incorporation of this compound (as Boc-Glu(OBzl)-OH) into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Glu(OBzl)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Reagents for Kaiser test

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF or DCM for 30 minutes.

-

Nα-Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

-

Washing: Wash the resin thoroughly with DCM followed by DMF.

-

Neutralization: Neutralize the protonated N-terminal amine by treating the resin with a 5-10% solution of DIEA in DMF or DCM for 5-10 minutes. Repeat this step.

-

Coupling:

-

In a separate vessel, pre-activate Boc-Glu(OBzl)-OH (3-4 equivalents relative to resin loading) with a coupling reagent like HATU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 2-5 minutes.[7]

-

Add the activated amino acid solution to the neutralized peptide-resin.[2]

-

Agitate the reaction mixture for 1-2 hours.[2]

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating an incomplete reaction), a second coupling may be necessary.[2]

-

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[7]

Protocol 2: Deprotection of Z and OBzl Groups

Method A: Catalytic Transfer Hydrogenation

This method provides a milder alternative to strong acid cleavage for the removal of both Z and OBzl protecting groups.

Materials:

-

This compound containing peptide

-

Methanol (MeOH)

-

Ammonium formate (HCOONH₄) or Formic Acid (HCOOH)

-

10% Palladium on carbon (Pd/C)

-

Celite®

Procedure:

-

Dissolve the protected peptide in methanol.

-

To the solution, add ammonium formate (typically 10-20 equivalents per benzyl group) or formic acid (2.0 - 5.0 equivalents).[8]

-

Carefully add 10% Pd/C catalyst (typically 10-50% by weight of the peptide) under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature. For ammonium formate, refluxing may be required.

-

Monitor the reaction for completion by TLC or HPLC. The reaction is typically complete within 1-3 hours.[8]

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the filter cake with methanol.

-

Evaporate the combined filtrates under reduced pressure to obtain the deprotected peptide.

Method B: Anhydrous Hydrogen Fluoride (HF) Cleavage

Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions. This procedure should only be performed by trained personnel in a properly equipped facility.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole)[7]

-

Cold diethyl ether

Procedure:

-

Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

-

Add a scavenger cocktail. Scavengers are crucial to prevent side reactions, such as the alkylation of sensitive residues.[7]

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully distill the anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.[7]

-

After the reaction is complete, remove the HF by evaporation under a vacuum.

-

Precipitate the crude peptide by adding cold, dry diethyl ether.

-

Wash the peptide precipitate with cold diethyl ether to remove scavengers.

-

Dry the final peptide product under vacuum.

Potential Side Reactions

The use of this compound can be associated with certain side reactions, particularly during the final cleavage step.

-

Pyroglutamate Formation: The deprotected γ-carboxyl group of an N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue.[1][12]

-

Anisylation: During HF cleavage, the unprotected carboxyl group can form a reactive acylium ion, which can be attacked by scavengers like anisole, leading to an aryl ketone byproduct. This can be minimized by performing the cleavage at lower temperatures (0-5°C).[2][10]

-

Alkylation: Benzyl carbocations generated during HF cleavage can alkylate sensitive residues like tryptophan and methionine if scavengers are not used effectively.[1]

-

Incomplete Deprotection: Catalytic transfer hydrogenation can sometimes be inefficient for sterically hindered residues or can be poisoned by sulfur-containing amino acids, leading to incomplete removal of the Z or Bzl groups.[1]

Conclusion

This compound, particularly in its Nα-Boc protected form, remains a valuable and robust building block for peptide synthesis within the Boc/Bzl strategy. While the advent of Fmoc/tBu chemistry has provided a milder and more orthogonal approach, the Boc/Bzl strategy with this compound offers advantages for the synthesis of long or difficult sequences and can sometimes provide higher yields for routine peptide production.[1][13] A comprehensive understanding of the reaction conditions, potential side reactions, and appropriate deprotection strategies is paramount for the successful application of this compound in the synthesis of biologically active peptides for research, diagnostics, and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

An In-depth Technical Guide to Z-Glu(OBzl)-OH: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly abbreviated as Z-Glu(OBzl)-OH. This protected amino acid derivative is a critical building block in synthetic peptide chemistry. This document details its physicochemical characteristics, provides established experimental protocols for its synthesis and use, and illustrates key chemical workflows.

Core Physical and Chemical Properties

This compound is a bifunctionally protected glutamic acid derivative. The α-amino group is protected by a benzyloxycarbonyl (Z) group, and the γ-carboxyl group is protected as a benzyl (B1604629) ester (OBzl). This leaves the α-carboxyl group free for peptide bond formation.

Physical Properties

The key physical properties of this compound are summarized below. Values can exhibit minor variations between suppliers and based on the purity of the material.

| Property | Value | References |

| Appearance | White to off-white crystalline powder or solid. | [1][2] |

| Molecular Formula | C₂₀H₂₁NO₆ | [2][3] |

| Molecular Weight | 371.38 g/mol | [3][4] |

| Melting Point | 74 - 78 °C | [3] |

| Optical Rotation | [α]²⁰/D: -7.0 to -10.0° (c=1 in Acetic Acid) | [3] |

| Density (Predicted) | 1.268 g/cm³ | [3][5] |

| pKa (Predicted) | 3.79 ± 0.10 | [5] |

Solubility

Quantitative solubility data is not widely published, but empirical data and chemical principles provide a strong guide.

| Solvent | Quantitative Solubility | Qualitative Description | References |

| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL | Soluble | [6][7] |

| Methanol (B129727), Ethanol | Data not available | Soluble | |

| Dichloromethane (DCM) | Data not available | Soluble | [8] |

| Ethyl Acetate | Data not available | Soluble | [8] |

| Water | Data not available | Insoluble | [9] |

The presence of two benzyl groups and the overall organic structure renders the molecule soluble in many common polar aprotic and protic organic solvents, while its non-polar character results in insolubility in water.[9]

Spectroscopic Data Summary

While experimental spectra can vary based on conditions and instrumentation, the following table summarizes expected characteristic signals for this compound.

| Spectroscopy | Expected Characteristic Signals |

| ¹H NMR | ~10-12 ppm: Broad singlet, 1H (carboxylic acid -OH). ~7.3 ppm: Multiplets, 10H (aromatic protons of Z and OBzl groups). ~5.1 ppm: Singlet, 2H (benzylic CH₂ of Z group). ~5.0 ppm: Singlet, 2H (benzylic CH₂ of OBzl group). ~4.4 ppm: Multiplet, 1H (α-CH). ~2.5 ppm: Multiplet, 2H (γ-CH₂). ~2.1 ppm: Multiplet, 2H (β-CH₂). |

| ¹³C NMR | ~174-178 ppm: C=O of carboxylic acid and ester. ~156 ppm: C=O of carbamate (B1207046) (Z group). ~136-137 ppm: Quaternary aromatic carbons. ~127-129 ppm: Aromatic CH carbons. ~67 ppm: Benzylic CH₂ carbons. ~53-55 ppm: α-C. ~30 ppm: γ-C. ~27-29 ppm: β-C. |

| IR (Infrared) | ~3300 cm⁻¹: N-H stretch (carbamate). ~2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid). ~3030 cm⁻¹: Aromatic C-H stretch. <3000 cm⁻¹: Aliphatic C-H stretch. ~1735 cm⁻¹: C=O stretch (ester). ~1710 cm⁻¹: C=O stretch (carboxylic acid and carbamate). ~1600, ~1495, ~1450 cm⁻¹: Aromatic C=C stretches. ~1200-1300 cm⁻¹: C-O stretch. |

| Mass Spectrometry (MS) | [M+H]⁺: Expected at m/z 372.1. [M+Na]⁺: Expected at m/z 394.1. Key Fragments: Loss of benzyl group (-91), loss of benzyloxycarbonyl group (-135), loss of CO₂ (-44), and combinations of these losses are expected under typical fragmentation conditions.[10][11][12] |

Chemical Stability and Reactivity

This compound is a robust building block in peptide synthesis.[13] The Z and OBzl protecting groups are stable to the mildly acidic conditions used for Boc-group removal and the basic conditions used for Fmoc-group removal, making them compatible with the two most common orthogonal strategies in solid-phase peptide synthesis (SPPS).[13]

-

Z (Benzyloxycarbonyl) Group: Removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid).[14]

-

OBzl (Benzyl Ester) Group: Removed by catalytic hydrogenolysis or strong acids like HF or TFMSA.[13]

A key side reaction, particularly if the glutamic acid residue is at the N-terminus of a peptide, is the formation of pyroglutamate. This intramolecular cyclization can be minimized by ensuring efficient and rapid coupling reactions.[13]

Experimental Protocols

The following protocols are based on established methods in peptide chemistry. Standard laboratory safety procedures should always be followed.

Synthesis of this compound from Z-Glu-OH

This protocol describes the selective esterification of the α-carboxylic acid of N-Z-L-glutamic acid.[8]

-

Materials: N-Z-L-glutamic acid (Z-Glu-OH), potassium carbonate, benzyl chloroformate, diethyl ether, 6 M HCl, 10% aqueous potassium carbonate.

-

Procedure:

-

Dissolve Z-Glu-OH in an aqueous solution of potassium carbonate in a reaction vessel.

-

While maintaining the pH around 8 by adding 10% aqueous potassium carbonate, add benzyl chloroformate to the solution in portions over 30 minutes.

-

Once the reaction is complete (monitor by TLC), extract the mixture with diethyl ether to remove unreacted benzyl chloroformate.

-

Acidify the remaining aqueous phase to Congo red with 6 M HCl. An oily precipitate will form.

-

Allow the precipitate to stand until it solidifies. Collect the solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization.

-

Purification by Recrystallization

Recrystallization is the most common method for purifying crude this compound.[8]

-

Materials: Crude this compound, solvent system (e.g., ethanol/water or ethyl acetate/petroleum ether).

-

Procedure:

-

Dissolve the crude solid in a minimal amount of the hot solvent mixture.

-

Allow the solution to cool slowly to room temperature to promote crystal formation.

-

Further cool the solution in an ice bath to maximize crystal precipitation.

-

Collect the pure crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

Solution-Phase Peptide Coupling

This protocol details the coupling of this compound to an amino acid ester, for example, Glycine Methyl Ester (H-Gly-OMe).[14]

-

Materials: this compound, H-Gly-OMe·HCl, N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), Triethylamine (TEA) or N-Methylmorpholine (NMM), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Neutralization: In a round-bottom flask, suspend H-Gly-OMe·HCl (1.0 eq.) in anhydrous DCM and cool to 0°C. Add TEA (1.0 eq.) dropwise and stir for 20 minutes.

-

Activation: In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM and cool to 0°C.

-

Coupling: To the activation mixture (step 2), add a solution of DCC (1.1 eq.) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir for 15 minutes at 0°C.

-

Add the neutralized amino acid ester solution (from step 1) to the activated mixture.

-

Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1M HCl, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude protected dipeptide.

-

Purify the product by recrystallization or silica (B1680970) gel column chromatography.

-

Deprotection of Z and OBzl Groups via Catalytic Hydrogenolysis

This method removes both the Z and OBzl groups simultaneously. For selective Z-group removal, milder conditions can be used.[14]

-

Materials: Z-Glu(OBzl)-containing peptide, Methanol (MeOH), 10% Palladium on carbon (Pd/C), Hydrogen source (H₂ gas balloon or hydrogen generator).

-

Procedure:

-

Dissolve the protected peptide in methanol in a round-bottom flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst (typically 10-50% by weight of the peptide) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature.

-

Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

-

Wash the Celite pad with methanol.

-

Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected peptide.

-

Visualization of Core Workflows

The following diagrams, generated using DOT language, illustrate the key experimental and logical workflows involving this compound.

Synthesis and Purification Workflow

Logical Flow of Solution-Phase Dipeptide Synthesis

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. This compound | 5680-86-4 [chemnet.com]

- 4. 5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid | C20H21NO6 | CID 297875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. uab.edu [uab.edu]

- 11. youtube.com [youtube.com]

- 12. whitman.edu [whitman.edu]

- 13. benchchem.com [benchchem.com]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

Methodological & Application